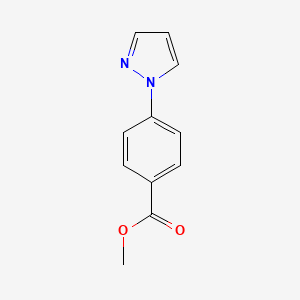

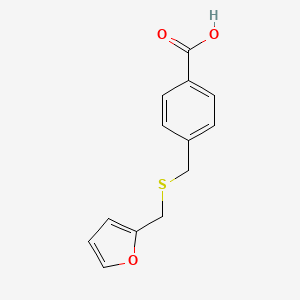

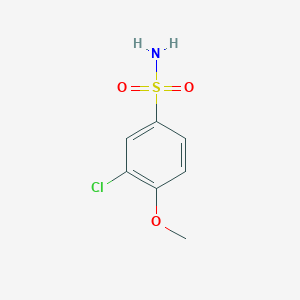

乙酸2-(6-硝基-1,3-苯并噁唑-2-基)乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate, is a chemical entity that has been the subject of various synthetic methods and analyses in the field of organic chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related ethyl acetate derivatives is well-documented. For instance, an efficient one-pot synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates has been achieved using Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature, which suggests that similar nickel-catalyzed methods could potentially be applied to the synthesis of Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate . Additionally, the synthesis of various ethyl 2-cyanoacetate derivatives has been reported, indicating that modifications of the cyanoacetate moiety are feasible and can lead to a diverse range of compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction. For example, the non-planar orientation of the ethyl (oxo)acetate group and the dihedral angle between the triazole and benzene rings in Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate provides insights into the potential steric and electronic interactions in Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate . Furthermore, density functional theory (DFT) calculations have been used to study the electronic properties of similar compounds, which could be applied to predict the reactivity and stability of the compound of interest .

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives has been explored through various chemical reactions. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement indicates that the ethyl acetate moiety can participate in complex transformations without racemization, suggesting that Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate may also undergo similar rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their thermal stability and spectroscopic characteristics. The thermal stability of Ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which remains stable above 249.8 °C, provides a benchmark for the thermal properties that might be expected for Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate . Spectroscopic analyses, such as NMR and FT-IR, have been used to confirm the structures of synthesized compounds, which is a crucial step in the characterization of any new chemical entity .

科学研究应用

1. 晶体结构分析

乙酸2-(6-硝基-1,3-苯并噁唑-2-基)乙酯已被用于晶体结构研究。例如,从乙酸酯反应得到的相关化合物苯甲酸2,6-二羟基-3-硝基苯酸乙酯,在分子和晶体结构分析中展示了重要的发现。观察到硝基基团与连接的苯环基本共面,表明与π-电子体系的共轭作用,并且晶体结构通过分子内和分子间氢键(Sonar, Venkatraj, Parkin, & Crooks, 2007)稳定。

2. 荧光研究

乙酸2-(6-硝基-1,3-苯并噁唑-2-基)乙酯在荧光研究中也具有重要意义。对3-(1,3-苯并噻唑/苯并噁唑-2-基)-2H-香豆素-2-酮衍生物的研究,与乙酸2-(6-硝基-1,3-苯并噁唑-2-基)乙酯密切相关,显示这些化合物在450至495纳米之间发射蓝光,与标准染料相比具有适度的量子产率(Mahadevan, Masagalli, Harishkumar, & Kumara, 2014)。

3. 潜在抗癌剂

有研究表明乙酸2-(6-硝基-1,3-苯并噁唑-2-基)乙酯衍生物在抗癌应用中的潜力。一项研究合成了具有潜在抗癌特性的衍生物,包括吡啶并[4,3-b][1,4]噁唑和吡啶并[4,3-b][1,4]噻嗪,显示对培养的L1210细胞的增殖和携带P388白血病的小鼠的存活产生影响(Temple, Wheeler, Comber, Elliott, & Montgomery, 1983)。

4. 新化合物的合成

该化合物用于合成各种新化合物。例如,它与某些化学物质的反应导致合成了化合物,如乙酸2-(5-苯并噁唑-2-基氨基-1H-四唑-1-基)乙酯衍生物,通过各种表征方法进行了确认(Abood, 2016)。

安全和危害

The safety information for Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

作用机制

Target of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens , suggesting that this compound may interact with microbial proteins or enzymes.

Mode of Action

The presence of electron-withdrawing groups in benzoxazole derivatives has been associated with improved antimicrobial activity . This suggests that the nitro group in the benzoxazole ring of the compound could play a crucial role in its interaction with its targets.

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may exert similar effects.

属性

IUPAC Name |

ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-2-17-11(14)6-10-12-8-4-3-7(13(15)16)5-9(8)18-10/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSUODTXBJJUGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

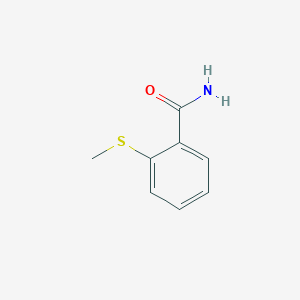

![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

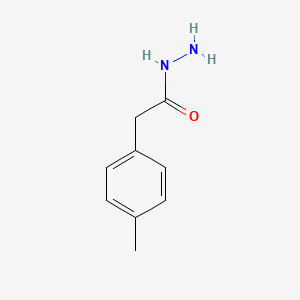

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)